N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
Description
N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene ring, and an oxadiazole moiety
Properties
IUPAC Name |
N-phenyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(16-11-5-2-1-3-6-11)8-9-14-17-15(18-20-14)12-7-4-10-21-12/h1-7,10H,8-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPUJYNZEHPMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative The thiophene ring is often introduced through a cyclization reaction involving thiophene-2-carboxylic acid and hydrazine
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification techniques such as recrystallization or chromatography are employed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Thiopropamine: A stimulant drug structurally related to amphetamine, where the phenyl ring is replaced by thiophene.
Methiopropamine: Another stimulant with a thiophene group and an alkyl amine substituent.
Uniqueness: N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
